molecular formula C18H22ClNO3S B2583865 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide CAS No. 1808731-95-4

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide

Cat. No.: B2583865
CAS No.: 1808731-95-4
M. Wt: 367.89
InChI Key: GSLIWLIWFKGLBL-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is a synthetic organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methyl group, a phenylethyl group, and a propoxy group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of the chloro, methyl, phenylethyl, and propoxy groups through various substitution reactions.

Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts or reagents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide
  • 5-chloro-2-propoxybenzene-1-sulfonamide
  • N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide

Uniqueness

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-4-10-23-17-11-13(2)16(19)12-18(17)24(21,22)20-14(3)15-8-6-5-7-9-15/h5-9,11-12,14,20H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLIWLIWFKGLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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